Receptor Binding Affinity vs. [βAla8]-NKA(4-10) and GR 64349 in CHO-hNK2R Cells
In competition binding experiments using [125I]NKA on CHO cells stably expressing the human NK2 receptor, NKA(4-10) exhibits a Ki of 3.4 ± 0.9 nM. This is 6.2-fold higher affinity than [βAla8]NKA(4-10) (Ki = 21 ± 8 nM) and 3.5-fold higher than the synthetic agonist GR 64349 (Ki = 12 ± 3 nM) [1].
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.4 ± 0.9 nM |
| Comparator Or Baseline | GR 64349: Ki = 12 ± 3 nM; [βAla8]NKA(4-10): Ki = 21 ± 8 nM |
| Quantified Difference | 6.2-fold higher affinity vs. [βAla8]NKA(4-10); 3.5-fold higher vs. GR 64349 |
| Conditions | CHO cells stably expressing human NK2 receptor; radioligand: [125I]NKA |
Why This Matters
Higher binding affinity directly translates to greater sensitivity in receptor occupancy studies, potentially allowing for lower working concentrations and reduced off-target effects in complex biological matrices.
- [1] Patacchini R, et al. Further evidence for the existence of NK2 tachykinin receptor subtypes. Br J Pharmacol. 1991;104(1):91-6. View Source
